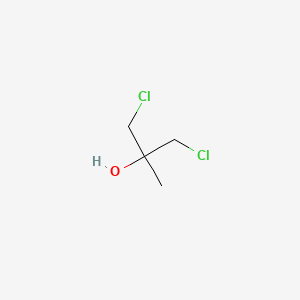

1,3-Dichloro-2-methyl-2-propanol

Description

Historical Context of Glycerol (B35011) Chlorohydrins and Related Dichloropropanols in Organic Chemistry Research

The study of glycerol chlorohydrins and dichloropropanols is intrinsically linked to the chemistry of glycerol, a readily available and versatile chemical building block. nih.govnih.gov Historically, glycerol, first identified in 1783 by Carl Wilhelm Scheele, has been a cornerstone of organic synthesis. acs.org Its availability, particularly as a byproduct of biodiesel production, has spurred extensive research into its conversion into value-added chemicals. nih.govnih.govacs.orgccsenet.org

Among the most studied derivatives are the chlorohydrins, which are important intermediates in the production of epichlorohydrin (B41342), a key component in the manufacture of epoxy resins. acs.orgccsenet.orgresearchgate.net The hydrochlorination of glycerol to produce dichloropropanols, such as 1,3-dichloro-2-propanol (B29581) and 2,3-dichloro-1-propanol (B139626), has been a significant focus of research. acs.orgresearchgate.net This process is typically catalyzed by carboxylic acids and has been the subject of numerous studies investigating reaction conditions, catalyst behavior, and reaction kinetics. acs.orgresearchgate.net

The synthesis of dichloropropanols has traditionally relied on propylene, a non-renewable resource. researchgate.net However, the increasing availability of glycerol from renewable sources has made the glycerol-to-epichlorohydrin pathway an economically and environmentally attractive alternative. acs.orggoogle.com Research has explored various methods to synthesize these compounds, including the reaction of glycerol with hydrogen chloride in the presence of a catalyst. researchgate.net

The academic interest in these compounds also extends to their analytical determination. Methods such as gas chromatography-mass spectrometry (GC-MS) have been developed for the sensitive detection of dichloropropanols in various matrices. researchgate.net

Academic Significance and Research Trajectories of 1,3-Dichloro-2-methyl-2-propanol

While much of the research has centered on glycerol-derived dichloropropanols, this compound presents a distinct area of academic inquiry. Its structural difference, the presence of a methyl group at the C2 position, influences its chemical properties and potential applications, setting it apart from its non-methylated analogue, 1,3-dichloro-2-propanol.

Academic research on this compound has explored its molecular structure and conformational stability. nih.gov Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the compound's conformational preferences. nih.govresearchgate.net These studies have provided insights into the intramolecular interactions and vibrational spectra of the molecule. nih.gov

The synthesis of this compound has also been a subject of academic investigation. While detailed synthetic routes are specialized, the compound is a chlorinated tertiary alcohol, suggesting synthesis pathways involving the chlorination of a suitable tertiary alcohol precursor.

The primary academic significance of this compound lies in its use as a reference compound and a subject for fundamental chemical studies. Its well-defined structure makes it a useful model for spectroscopic and computational analysis, contributing to a deeper understanding of the physical and chemical properties of halogenated organic molecules. nih.govresearchgate.net

Below is a table summarizing key properties of this compound:

| Property | Value |

| Molecular Formula | C4H8Cl2O |

| Molecular Weight | 143.01 g/mol |

| CAS Number | 597-32-0 |

This data is compiled from publicly available chemical databases. nih.govguidechem.com

Future research trajectories for this compound are likely to continue in the realm of fundamental chemical research. Further spectroscopic and theoretical studies could provide a more detailed picture of its molecular dynamics and reactivity. Additionally, its potential as a building block in specialized organic synthesis remains an area for exploration.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O/c1-4(7,2-5)3-6/h7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHWBXUQTDSMGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)(CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445278 | |

| Record name | 1,3-Dichloro-2-methyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597-32-0 | |

| Record name | 1,3-Dichloro-2-methyl-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-2-methyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 1,3 Dichloro 2 Methyl 2 Propanol

Fundamental Reaction Pathways and Mechanistic Elucidation

1,3-Dichloro-2-propanol (B29581) (1,3-DCP) is a versatile chemical intermediate. solubilityofthings.com Its reactivity is primarily centered around the hydroxyl and chloro functional groups, allowing for a range of chemical transformations.

Formation of Epichlorohydrin (B41342) from 1,3-Dichloro-2-propanol via Alkaline Hydrolysis

The dehydrochlorination of 1,3-dichloro-2-propanol with an alkali, such as sodium hydroxide (B78521) or calcium hydroxide, is a cornerstone industrial process for the production of epichlorohydrin. researchgate.netaidic.it This reaction is known to be very rapid. researchgate.net

The mechanism involves an intramolecular nucleophilic substitution. The alkaline medium facilitates the deprotonation of the hydroxyl group on the 1,3-DCP molecule, forming an alkoxide ion. This highly nucleophilic oxygen atom then attacks one of the adjacent carbon atoms bearing a chlorine atom, leading to the displacement of the chloride ion and the formation of the three-membered epoxide ring of epichlorohydrin. youtube.com

| Reactant | Reagent | Product | Reaction Type |

| 1,3-Dichloro-2-propanol | Alkali (e.g., NaOH, Ca(OH)₂) | Epichlorohydrin | Intramolecular Nucleophilic Substitution / Dehydrochlorination |

Derivatization and Functionalization Reactions

Beyond its conversion to epichlorohydrin, 1,3-dichloro-2-propanol can be transformed into other valuable chemicals through various functionalization reactions.

1,3-Dichloro-2-propanol can be chlorinated to produce 1,2,3-trichloropropane (B165214). nih.govwho.int This reaction is typically accomplished using a strong chlorinating agent like phosphorus pentachloride (PCl₅). nih.govwho.int In this process, the hydroxyl group of the 1,3-DCP is substituted with a chlorine atom. 1,2,3-Trichloropropane is a synthetic chemical used as an industrial solvent, a cleaning and degreasing agent, and in the production of other chemicals. wikipedia.orgnih.gov

The dehydration of 1,3-dichloro-2-propanol yields 1,3-dichloropropene, a compound historically used as a soil fumigant. nih.govwho.intca.gov This elimination reaction can be carried out using reagents such as phosphoryl chloride (POCl₃). nih.govwho.intwho.int The reaction involves the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon to form a double bond.

| Starting Material | Reagent | Product |

| 1,3-Dichloro-2-propanol | Phosphorus Pentachloride | 1,2,3-Trichloropropane |

| 1,3-Dichloro-2-propanol | Phosphoryl Chloride | 1,3-Dichloropropene |

The reaction of carbon dioxide (CO₂) with epoxides, which are derived from 1,3-dichloro-2-propanol, is a well-established route for the synthesis of cyclic carbonates. rsc.orgrsc.org This cycloaddition reaction is of significant interest as it represents a method for CO₂ utilization. The process typically requires a catalyst, with various systems, including ionic liquids and metal halides, having been developed to promote the transformation under conditions such as elevated temperature and pressure. rsc.orgrsc.org The resulting cyclic carbonates have applications in various fields, including as polar aprotic solvents and as intermediates in the production of polycarbonates and other polymers.

Derivatives of 1,3-dichloro-2-propanol can participate in transesterification reactions. For example, tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP), which is an ester of 1,3-DCP and phosphoric acid, is a notable flame retardant. ca.gov The synthesis and reactions of such esters fall under the broad category of transesterification processes. These reactions involve the exchange of the alkoxy group of an ester with another alcohol. While direct transesterification of 1,3-DCP itself is less common than its other reactions, the esters derived from it are significant in various applications.

Role as a Solvent for Resins and Nitrocellulose in Chemical Formulations

While 1,3-Dichloro-2-methyl-2-propanol is classified as a chlorinated alcohol and finds its primary application as a chemical intermediate, its direct role as a solvent for resins and nitrocellulose in various chemical formulations is not extensively documented in publicly available scientific literature and technical resources. Its main recognized function is in the synthesis of other chemical compounds, rather than as a primary solvent in coatings, adhesives, or lacquers.

The principal industrial use of this compound is as a precursor in the production of epichlorohydrin. kupdf.net Epichlorohydrin is a key component in the manufacture of epoxy resins, which are widely used in adhesives, coatings, and composite materials. This indirect relationship to the resin industry is the most significant connection of this compound to this sector.

Detailed research findings or industrial application data demonstrating the efficacy and compatibility of this compound as a primary solvent for dissolving and incorporating resins and nitrocellulose into chemical formulations are scarce. While it has a noted boiling point of 174°C, which is a relevant physical property for a solvent, this information alone is insufficient to determine its performance in complex formulations. kupdf.net

Role As a Chemical Intermediate and Precursor in Organic Synthesis and Materials Science Research

Precursor in the Synthesis of Key Industrial Chemicals

The structural characteristics of 1,3-dichloro-2-methyl-2-propanol make it a valuable starting material for the production of several key industrial chemicals.

Epichlorohydrin (B41342) Production and Derivatives

While 1,3-dichloro-2-propanol (B29581) is a more direct and widely cited precursor to epichlorohydrin, this compound can also be conceptually considered in related synthetic pathways. The fundamental reaction involves an intramolecular cyclization via dehydrochlorination. In the case of 1,3-dichloro-2-propanol, treatment with a base, such as sodium hydroxide (B78521), facilitates the removal of a proton from the hydroxyl group and a chloride ion, leading to the formation of the epoxide ring of epichlorohydrin. google.commdpi.com This process is a cornerstone of industrial epichlorohydrin synthesis, a key component in the production of epoxy resins, glycerol (B35011), and various polymers. google.comca.gov

The production of epichlorohydrin from dichlorinated propanols is a well-established industrial process. The reaction is typically carried out in a biphasic system to facilitate the separation of the product.

Reaction Scheme: Dehydrochlorination of 1,3-Dichloropropanols

| Reactant | Reagent | Product |

|---|---|---|

| 1,3-Dichloro-2-propanol | Base (e.g., NaOH) | Epichlorohydrin |

1,2,3-Trichloropropane (B165214) Synthesis

1,3-Dichloro-2-propanol, a related compound, can be converted to 1,2,3-trichloropropane through chlorination. ca.govnih.gov This reaction typically involves the use of a chlorinating agent like phosphorus pentachloride, which replaces the hydroxyl group with a chlorine atom. 1,2,3-trichloropropane is a synthetic chemical used as an industrial solvent, a cleaning and degreasing agent, and in the synthesis of other chemicals. nih.govnih.govwikipedia.org

1,3-Dichloropropene Synthesis

The dehydration of 1,3-dichloro-2-propanol is a known method for the synthesis of 1,3-dichloropropene, a soil fumigant. ca.govnih.gov This reaction is typically achieved using a dehydrating agent such as phosphoryl chloride.

Synthetic Glycerol Production

Historically, the hydrolysis of dichlorohydrins, including 1,3-dichloro-2-propanol, has been a route for the production of synthetic glycerol. ca.govnih.gov This process involves the replacement of the chlorine atoms with hydroxyl groups, typically by reaction with a base like sodium hydroxide in an aqueous solution. The resulting glycerol is a versatile chemical used in a wide range of applications, including food, pharmaceuticals, and cosmetics. ca.govnih.gov

Applications in Fine Chemical and Specialty Chemical Synthesis

The reactivity of this compound also lends itself to the synthesis of more complex and specialized molecules.

Synthesis of Pharmaceutical Intermediates

1,3-Dichloro-2-propanol is utilized as a chemical intermediate in the manufacturing of certain medications. ca.govlookchem.com Its structure provides a scaffold for the construction of more complex pharmaceutical ingredients. For example, it can be used in the synthesis of galactopyranoside derivatives, which are of interest in medicinal chemistry. nih.gov The conversion of 1,3-dichloro-2-propanol to epichlorohydrin is also a critical step in the synthesis of various pharmaceutical products. researchgate.net

Precursor for Non-Isocyanate Polyurethanes (NIPUs) Research

Based on a comprehensive review of scientific literature, there is currently no available information to substantiate the use of this compound as a precursor in the research or synthesis of Non-Isocyanate Polyurethanes (NIPUs).

Role in the Synthesis of Value-Added Chemicals (e.g., Dimethyl Carbonate, Glycidol)

There is no information in the reviewed scientific literature to support the role of this compound in the synthesis of dimethyl carbonate or glycidol.

Advanced Analytical Methodologies for Research and Environmental Monitoring of 1,3 Dichloro 2 Methyl 2 Propanol

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and measuring 1,3-Dichloro-2-methyl-2-propanol, particularly in complex mixtures. Gas chromatography has been demonstrated as an effective technique, while high-performance liquid chromatography applications are not widely documented.

Gas Chromatography (GC) with Various Detectors (e.g., ECD, MS)

Gas chromatography is highly suitable for the analysis of volatile compounds like this compound. The choice of detector is critical for achieving desired sensitivity and selectivity.

Mass Spectrometry (MS) is the most prominently documented detector for the analysis of this compound. researchgate.netresearchgate.net When coupled with GC, MS provides high selectivity and structural information, enabling positive identification of the compound even at trace levels by comparing mass spectra with reference libraries. researchgate.net

While not specifically documented in the reviewed literature for this compound, an Electron Capture Detector (ECD) would likely be a sensitive detector for this compound. ECD is highly responsive to halogenated compounds, and the two chlorine atoms on the molecule would be expected to generate a strong signal. However, ECD is not as selective as MS and is more susceptible to interferences from other halogenated substances that may be present in a sample.

Headspace (HS) sampling is an automated technique ideal for extracting volatile analytes from solid or liquid samples without injecting the non-volatile matrix components into the GC system. This minimizes instrument contamination and matrix effects. For this compound, headspace analysis has been successfully applied in the form of headspace solid-phase microextraction (HS-SPME), which combines extraction and concentration into a single step. researchgate.netresearchgate.net This approach has been used to identify this compound as a volatile component in fermented food products like pickled mustard. researchgate.netresearchgate.net

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that uses a coated fiber to adsorb analytes from a sample's headspace or directly from the liquid phase. The fiber is then transferred to the GC inlet for thermal desorption and analysis.

Research has shown that HS-SPME coupled with GC-MS is an effective method for detecting this compound in complex matrices such as pickled vegetables. researchgate.netresearchgate.net In these studies, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber was often used to extract a wide range of volatile compounds, including this compound. researchgate.net The subsequent GC-MS analysis allows for the separation and confident identification of the compound.

Below is a table summarizing typical parameters used in the analysis of samples containing this compound via HS-SPME-GC-MS.

| Parameter | Value/Condition |

| Sample Preparation | Homogenized sample in a headspace vial |

| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |

| Extraction Type | Headspace (HS) |

| Extraction Temperature | 60°C |

| Extraction Time | 40 min |

| GC Column | DB-5 (30 m × 0.25 mm, 0.25 μm film thickness) |

| Carrier Gas | Helium |

| Injection Mode | Splitless, thermal desorption of SPME fiber |

| Oven Temperature Program | Initial 60°C, ramped to 180°C, then to 260°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Scan Range | 29–350 amu |

| Data derived from methodologies used for analyzing volatile compounds in complex food matrices. researchgate.net |

Derivatization in GC is a process used to convert analytes into more volatile and thermally stable forms or to enhance detector response. However, there is no specific literature documenting derivatization strategies for this compound.

The common derivatizing agents mentioned, such as phenylboronic acid, are used to react with diols (compounds with two hydroxyl groups in close proximity) to form stable cyclic esters. This reagent would not react with this compound as it is not a diol. Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) are used to acylate primary and secondary alcohols. Tertiary alcohols, such as this compound, are sterically hindered and generally unreactive toward standard acylation reagents under typical GC derivatization conditions. Therefore, direct analysis without derivatization is the standard approach.

High-Performance Liquid Chromatography (HPLC) with High-Sensitivity Detection

There are no specific, documented High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound found in the reviewed scientific literature. A significant challenge for HPLC analysis is the compound's lack of a strong chromophore, which makes it difficult to detect with high sensitivity using a standard UV-Vis detector.

Hypothetically, other detection methods could be employed. For instance, coupling HPLC with a mass spectrometer (LC-MS) could provide the necessary sensitivity and selectivity. Alternatively, a Refractive Index (RI) detector, which measures changes in the refractive index of the mobile phase, could detect the compound, although typically with lower sensitivity than other methods.

Spectroscopic Characterization Methods

Based on its known structure, a theoretical NMR analysis can be predicted:

¹H NMR : Two distinct signals would be expected. A singlet for the two equivalent chloromethyl (-CH₂Cl) groups and another singlet for the methyl (-CH₃) group. The hydroxyl (-OH) proton would also produce a singlet, though its chemical shift could be variable.

¹³C NMR : Four signals would be predicted, corresponding to the two equivalent chloromethyl carbons, the methyl carbon, the quaternary carbon bonded to the hydroxyl group, and the hydroxyl carbon itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. By analyzing the magnetic environments of atomic nuclei—primarily hydrogen-1 (¹H) and carbon-13 (¹³C)—NMR provides detailed information about the molecular framework.

For this compound, the structure contains three distinct types of proton environments and four unique carbon environments. Due to the symmetry of the molecule, the two chloromethyl (-CH₂Cl) groups are chemically equivalent.

¹H NMR Spectroscopy: A proton NMR spectrum of this compound would be expected to show three signals:

A singlet corresponding to the methyl group (-CH₃) protons.

A singlet for the protons of the two equivalent chloromethyl groups (-CH₂Cl).

A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which can be concentration-dependent and may exchange with deuterium (B1214612) when a deuterated solvent like D₂O is used. acanthusresearch.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides evidence for the four distinct carbon environments in the molecule. docbrown.info

A signal for the methyl carbon (-CH₃).

A signal for the two equivalent chloromethyl carbons (-CH₂Cl).

A signal for the quaternary carbon atom bonded to the hydroxyl group (C-OH). The electronegative oxygen atom causes this carbon to have a significantly larger chemical shift. docbrown.info

The absence of C-H coupling in a broadband-decoupled spectrum simplifies the analysis to four distinct peaks.

The predicted chemical shifts are influenced by the electronegativity of the adjacent chlorine and oxygen atoms. While specific spectral data for this compound is not widely published, analysis of its structural analog, 1,3-dichloro-2-propanol (B29581), provides a useful comparison. chemicalbook.comresearchgate.net The key difference would be the presence of signals for the methyl group and the replacement of the methine (CH-OH) signal with a quaternary carbon signal in the target molecule.

Interactive Table: Predicted NMR Assignments for this compound

| Nucleus | Group | Expected Multiplicity | Anticipated Chemical Shift Range (ppm) | Comments |

|---|---|---|---|---|

| ¹H | -CH₃ | Singlet | 1.2 - 1.6 | Represents the three protons of the methyl group. |

| ¹H | -CH₂Cl | Singlet | 3.6 - 4.0 | Represents the four protons of the two equivalent chloromethyl groups. |

| ¹H | -OH | Broad Singlet | Variable | Shift is dependent on solvent and concentration; exchangeable with D₂O. |

| ¹³C | -CH₃ | Quartet (coupled) | 25 - 35 | Methyl carbon signal. |

| ¹³C | -CH₂Cl | Triplet (coupled) | 50 - 60 | Signal for the two equivalent chloromethyl carbons. |

| ¹³C | -C(OH)- | Singlet (coupled) | 70 - 80 | Quaternary carbon deshielded by the hydroxyl group. |

Mass Spectrometry (MS) for Identification and Quantification, including Tandem MS

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC), is a powerful technique for the detection and quantification of volatile compounds like this compound. nih.govpsu.edu It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Identification: The mass spectrum of this compound would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, this peak may be weak or absent due to the instability of tertiary alcohols. docbrown.info The most prominent features are often the fragmentation peaks, which provide structural information. Key fragmentation pathways would likely involve the loss of functional groups:

Loss of a methyl group (-CH₃).

Loss of a chloromethyl radical (•CH₂Cl).

Loss of a chlorine atom (•Cl).

Loss of water (H₂O).

The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a distinctive feature. Fragments containing one or two chlorine atoms will show characteristic isotopic clusters, aiding in their identification. chemicalbook.com For example, a fragment with two chlorine atoms would show a pattern of peaks at M, M+2, and M+4.

Quantification and Tandem MS: For precise quantification, especially at trace levels in complex matrices, tandem mass spectrometry (MS/MS) is employed. researchgate.net In this technique, a specific parent ion from the initial mass spectrum is selected, fragmented further, and a resulting daughter ion is monitored. This process, known as selected reaction monitoring (SRM), significantly enhances selectivity and reduces background noise.

Automated headspace sampling combined with GC-MS offers a rapid and sensitive method for analysis, requiring minimal sample preparation. nih.govpsu.edu This approach is highly effective for quantifying the compound in various samples.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. msu.edu Absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond stretches, bends, and other molecular vibrations. nih.govresearchgate.net

The vibrational spectrum of this compound is characterized by several key functional group frequencies:

O-H Stretch: A strong and broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl group. nih.gov

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region arise from the stretching vibrations of the C-H bonds in the methyl and chloromethyl groups. libretexts.org

C-O Stretch: A strong C-O stretching vibration for a tertiary alcohol is expected in the 1100-1200 cm⁻¹ region of the IR spectrum.

C-Cl Stretch: Strong C-Cl stretching bands are typically observed in the 600-800 cm⁻¹ range. The presence of two such groups would likely result in distinct symmetric and asymmetric stretching modes.

CH₃ and CH₂ Bending: Characteristic bending (scissoring, rocking, twisting) vibrations for the methyl and methylene (B1212753) groups appear in the fingerprint region (below 1500 cm⁻¹). libretexts.org

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and help in the assignment of the observed IR and Raman bands. nih.govresearchgate.netresearchgate.net Analysis of the Raman spectrum, which is particularly sensitive to symmetric vibrations and less sensitive to the highly polar O-H bond, provides complementary data to the IR spectrum. spectroscopyonline.com

Method Validation and Performance Characteristics in Research Contexts

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) Studies

Linearity: This parameter assesses the method's ability to produce results that are directly proportional to the concentration of the analyte over a given range. For the analysis of chloropropanols, linearity is typically demonstrated by a high coefficient of determination (r²) for the calibration curve, often ≥0.99. nih.govnih.gov For instance, a GC-MS method for 1,3-DCP showed excellent linearity in the range of 5-200 ng/mL. researchgate.net

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise.

Limit of Quantification (LOQ): The LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy.

These limits are crucial for trace-level analysis. Methods for 1,3-DCP have achieved LOQ values as low as 0.1 µg/L in water and 5 µg/kg in food matrices. nih.govnih.gov

Interactive Table: Typical Method Performance for Chloropropanol Analysis by GC-MS

| Parameter | Typical Value (for 1,3-DCP as an analog) | Reference |

|---|---|---|

| Linear Range | 5 - 200 ng/mL | researchgate.net |

| Coefficient of Determination (r²) | ≥ 0.997 | nih.gov |

| LOD (in water) | 0.3 - 3.2 ng/mL | researchgate.net |

| LOQ (in soy sauce) | ~5 µg/kg | nih.gov |

| LOQ (in water) | 0.1 µg/L | nih.gov |

Precision and Accuracy Assessments

Precision: This measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For 1,3-DCP analysis, intra- and inter-day precision values are often reported to be below 15%, with some methods achieving RSDs of less than 10%. researchgate.netnih.gov

Accuracy: This refers to the closeness of the measured value to the true or accepted value. It is usually assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. Average recovery rates for 1,3-DCP are generally expected to be within the range of 80-120%. researchgate.netnih.gov For example, one method reported recoveries of 91-101%, while another achieved an average recovery of 105±3%. researchgate.netnih.gov

Internal Standard Methodologies (e.g., Deuterium-Labelled Standards)

The use of an internal standard is critical for achieving high accuracy and precision, especially in GC-MS analysis. An internal standard is a compound added to the sample in a known concentration to correct for the loss of analyte during sample preparation and injection. nih.gov

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself. acanthusresearch.com For chloropropanols, deuterium-labeled standards are commonly used. psu.edu For example, 1,3-dichloro-2-propanol-d₅ (1,3-DCP-d₅) is frequently employed in the analysis of 1,3-DCP. researchgate.netnih.gov This SIL standard co-elutes with the unlabeled analyte and has nearly identical chemical and physical properties, but is distinguishable by its higher mass in the mass spectrometer. acanthusresearch.comlumiprobe.com This ensures that any variability or loss affecting the analyte during the analytical process will also affect the internal standard to the same extent, allowing for highly reliable correction and quantification. sigmaaldrich.com The stability of the deuterium labels is crucial; they must be placed in non-exchangeable positions on the carbon skeleton. acanthusresearch.com

Sample Preparation and Matrix Effects in Diverse Research Matrices

The accurate determination of this compound in various research matrices is critically dependent on effective sample preparation. The primary objectives of sample preparation are to isolate the analyte from complex sample constituents, preconcentrate it to detectable levels, and minimize the influence of matrix effects. Matrix effects, which can either suppress or enhance the analytical signal, pose a significant challenge in the quantitative analysis of this compound, particularly when using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govchromatographyonline.com

The complexity of the sample matrix plays a pivotal role in the extent of these effects. For instance, the analysis of this compound in food matrices, such as soy sauce, is often complicated by the presence of high concentrations of salts, proteins, and other organic compounds. restek.com These co-extracted components can interfere with the ionization process in the mass spectrometer or interact with active sites in the gas chromatograph, leading to inaccurate quantification. chromatographyonline.commdpi.com Similarly, environmental matrices like water and soil can contain a wide array of organic and inorganic substances that can affect the analytical results. researchgate.netnih.gov

To mitigate these challenges, various sample preparation strategies have been developed and optimized. These techniques aim to selectively extract this compound while removing interfering matrix components. The choice of method often depends on the specific matrix, the concentration of the analyte, and the analytical instrumentation being used. Common approaches include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and distillation-based methods. nih.govnih.gov The use of matrix-matched calibration standards or internal standards, such as deuterated analogs of the analyte, is also a common practice to compensate for matrix effects. nih.gov

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction (LLE) is a widely employed technique for the isolation of this compound from aqueous and food matrices. nih.gov This method relies on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of the organic solvent is crucial and is based on its ability to efficiently extract the target compound while minimizing the co-extraction of interfering substances.

For the analysis of chloropropanols in soy sauce and other flavorings, LLE with hexane (B92381) has been utilized, particularly for samples with high lipid content. nih.gov In a study focused on the determination of 1,3-dichloro-2-propanol in river water, ethyl acetate (B1210297) was used as the extraction solvent. researchgate.net The efficiency of the extraction process can be influenced by several factors, including the solvent-to-sample ratio, pH of the aqueous phase, and the addition of salt (salting-out effect), which can enhance the partitioning of the analyte into the organic phase. researchgate.net

The following table summarizes the application of LLE for the analysis of related chloropropanols, providing insights into the experimental conditions that could be adapted for this compound.

| Matrix | Target Analytes | Extraction Solvent | Key Findings |

| Soy Sauce & Flavorings | 1,3-dichloropropan-2-ol (1,3-DCP), 2,3-dichloropropan-1-ol (2,3-DCP), 3-chloropropane-1,2-diol (3-MCPD), 2-chloropropane-1,3-diol (2-MCPD) | Hexane | Effective for high lipid content samples. nih.gov |

| River Water | 1,3-dichloro-2-propanol (1,3-DCP) | Ethyl acetate | Method quantification limit of 0.1 µg/L was achieved. researchgate.net |

While LLE is a robust and versatile technique, it can be time-consuming and may require large volumes of organic solvents. restek.com Miniaturized versions of LLE, such as dispersive liquid-liquid microextraction (DLLME), have been developed to address these limitations by significantly reducing solvent consumption and extraction time.

Micro-steam Distillation Solvent Extraction

Micro-steam distillation solvent extraction is a specialized technique that combines steam distillation with solvent extraction for the isolation of volatile and semi-volatile organic compounds from complex matrices. This method is particularly advantageous for the analysis of trace-level contaminants in food and environmental samples.

Steam distillation has been proposed as a suitable method for the determination of 1,3-dichloro-2-propanol (1,3-DCP). nih.govwho.int The process involves passing steam through the sample, which causes the volatile compounds, including 1,3-DCP, to vaporize. The vapor is then condensed and collected. To improve the extraction efficiency, the distillation can be coupled with solvent extraction, where the distillate is continuously extracted with a small volume of an immiscible organic solvent. This simultaneous distillation and extraction (SDE) technique can provide high enrichment factors and clean extracts.

The selection of the extraction solvent in SDE is critical. It should have a higher boiling point than the distillation temperature of water and be immiscible with water. For the analysis of 1,3-DCP, a mixture of petroleum ether and ethyl acetate has been used. nih.govwho.int

The table below outlines the principles of steam distillation techniques relevant to the analysis of volatile compounds.

| Technique | Principle | Advantages |

| Steam Distillation | Separation of volatile compounds by passing steam through the sample. | Effective for heat-sensitive compounds, reduces decomposition. |

| Simultaneous Distillation-Extraction (SDE) | Combines steam distillation with continuous liquid-liquid extraction of the distillate. | High enrichment factors, reduced solvent consumption compared to traditional LLE. scribd.com |

Research has shown that SDE can be a valuable alternative to other sample preparation methods, offering good repeatability and requiring smaller amounts of organic solvents. scribd.com However, the efficiency of the process can be dependent on the volatility of the analyte and the investigated concentration range. scribd.com

Environmental Fate, Transport, and Degradation Pathways of 1,3 Dichloro 2 Methyl 2 Propanol

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-living processes, such as chemical reactions with water or degradation by sunlight.

Photochemical oxidation is a significant abiotic process for the degradation of 1,3-dichloro-2-propanol (B29581) in aqueous solutions. Studies have shown that the use of UV radiation in the presence of an oxidant like hydrogen peroxide (H₂O₂) can lead to the complete degradation of the parent compound. nih.gov This process, known as an Advanced Oxidation Process (AOP), generates highly reactive hydroxyl radicals that attack the 1,3-dichloro-2-propanol molecule. electronicsandbooks.com

The degradation pathway involves the formation of several intermediate products. Through gas chromatography-mass spectrometry (GC-MS) analysis, key intermediates identified include 1,3-dichloro-2-propanone and chloroacetyl chloride. nih.govresearchgate.net Further oxidation leads to the formation of smaller organic acids such as formic acid, acetic acid, and chloroacetic acid, along with the release of chloride ions. nih.govresearchgate.net Ultimately, this process can achieve a high degree of mineralization, with up to 80% removal of the total organic carbon (TOC). nih.govresearchgate.net The initial concentration of hydrogen peroxide is a critical factor, as excessively high concentrations can inhibit the reaction rate. nih.govresearchgate.net

Table 1: Intermediates in Photochemical Oxidation of 1,3-Dichloro-2-propanol

| Intermediate Compound | Chemical Formula |

|---|---|

| 1,3-dichloro-2-propanone | C₃H₄Cl₂O |

| Chloroacetyl chloride | C₂H₂Cl₂O |

| Formic acid | CH₂O₂ |

| Acetic acid | C₂H₄O₂ |

This table is generated based on data from research on the photochemical oxidation of 1,3-dichloro-2-propanol. nih.govresearchgate.net

Biotic Degradation Mechanisms by Microorganisms

Microorganisms play a crucial role in the breakdown of 1,3-dichloro-2-methyl-2-propanol in the environment.

Several bacterial strains have been identified that can utilize 1,3-dichloro-2-propanol as a carbon source. who.int The metabolic pathway often involves a two-step enzymatic process. nih.govwho.int The first step is catalyzed by a class of enzymes known as halohydrin hydrogen-halide-lyases (also called halohydrin dehalogenases). These enzymes catalyze the intramolecular displacement of a halogen by a vicinal hydroxyl group, converting the halohydrin into an epoxide. nih.gov In the case of 1,3-dichloro-2-propanol, this results in the formation of epichlorohydrin (B41342). nih.govwho.intnih.gov

The second step involves the enzyme epoxide hydrolase, which catalyzes the hydrolysis of the newly formed epoxide ring. nih.govwho.int This reaction opens the epoxide ring, leading to the formation of a diol. For example, the hydrolysis of epichlorohydrin would yield 3-chloro-1,2-propanediol. who.int Some bacteria, like Agrobacterium radiobacter strain AD1, possess both enzyme activities and can therefore use 1,3-dichloro-2-propanol as a sole carbon and energy source. who.int Other bacteria may only have the halohydrin dehalogenase and require other organisms to complete the degradation pathway. who.int

The microbial degradation of chlorinated propanols can exhibit stereospecificity and enantioselectivity. For instance, in the degradation of 2,3-dichloro-1-propanol (B139626) by Arthrobacter sp. strain AD2, the (R)-enantiomer is preferentially degraded, while the (S)-enantiomer is not. This selectivity is attributed to the high enantioselectivity of the halohydrin dehalogenase enzyme. nih.gov

In contrast, some bacterial strains, such as Agrobacterium radiobacter AD1, exhibit non-enantioselective degradation of 1,3-dichloro-2-propanol. who.int Similarly, Corynebacterium sp. strain N-1074 possesses two groups of isoenzymes. One group non-stereospecifically converts both (R)- and (S)-enantiomers of 1,3-dichloro-2-propanol to a racemic mixture of products. nih.gov The other group of enzymes, while accepting both enantiomers as substrates, converts them to products enriched in the (R)-enantiomer. nih.gov

Table 2: Enantioselectivity in Microbial Degradation of Halohydrins

| Bacterial Strain | Substrate | Enantioselectivity |

|---|---|---|

| Arthrobacter sp. strain AD2 | 2,3-dichloro-1-propanol | High (prefers (R)-enantiomer) |

| Agrobacterium radiobacter AD1 | 1,3-dichloro-2-propanol | Non-enantioselective |

This table synthesizes findings on the stereospecific nature of microbial enzymes in degrading chlorinated propanols. nih.govwho.intnih.gov

The primary microbial degradation product of 1,3-dichloro-2-propanol is epichlorohydrin, formed through the action of halohydrin hydrogen-halide-lyase. nih.govwho.intnih.gov Further metabolism of epichlorohydrin by epoxide hydrolase leads to the formation of 3-chloro-1,2-propanediol. who.int

Table 3: Key Microbial Degradation Products of 1,3-Dichloro-2-propanol

| Parent Compound | Primary Degradation Product | Secondary Degradation Product |

|---|---|---|

| 1,3-Dichloro-2-propanol | Epichlorohydrin | 3-chloro-1,2-propanediol |

This table outlines the sequential breakdown products of 1,3-dichloro-2-propanol by microbial action. nih.govwho.int

Based on a comprehensive review of scientific literature, there is a significant lack of specific research data for the chemical compound This compound concerning the topics outlined in your request, including its environmental fate, microbial utilization, environmental occurrence, and formation as a degradation product.

The available information for This compound is largely limited to its chemical identification, such as its CAS registry number (597-32-0) and basic physical properties.

Conversely, extensive research is available for the closely related but structurally different compound, 1,3-Dichloro-2-propanol (1,3-DCP) . The existing body of scientific work on 1,3-DCP covers in detail the subject areas you have specified:

Environmental Fate, Transport, and Degradation Pathways: Including studies on its biodegradation by various microorganisms.

Occurrence and Presence in Environmental Compartments: With documented findings in pulp mill effluents and drinking water.

Formation as a Thermal Degradation Product: Notably as a metabolite and degradation product of the flame retardant tris(1,3-dichloro-2-propyl)phosphate (TDCPP).

Given the detailed nature of your outline and the direct alignment of available research for 1,3-Dichloro-2-propanol with your requested topics, it is possible that this may have been the intended subject of your query.

We are prepared to generate a detailed article on 1,3-Dichloro-2-propanol (1,3-DCP) that strictly adheres to your provided outline. Please confirm if you would like to proceed with an article on this compound.

Biological and Toxicological Mechanisms of 1,3 Dichloro 2 Methyl 2 Propanol Non Clinical Focus

In Vitro Mechanistic Studies

In vitro research has been fundamental in dissecting the toxicological pathways of 1,3-DCP. These studies, utilizing isolated cells and subcellular fractions, have provided critical insights into its cellular effects, molecular interactions, and metabolic activation.

Studies using cultured rat hepatocytes have demonstrated that 1,3-DCP is directly toxic to these cells. nih.gov This hepatotoxicity is characterized by the depletion of adenosine (B11128) triphosphate (ATP) and a reduction in the mitochondrial membrane potential. nih.gov The toxic effects on hepatocytes can be inhibited by pre-treatment with a cytochrome P450 inhibitor, indicating that metabolic activation is a prerequisite for its toxicity. nih.gov Conversely, enhancing the induction of cytochrome P450 enzymes, specifically CYP2E1 with isoniazid (B1672263), increases the toxicity of 1,3-DCP in these cultures. nih.gov

A primary mechanism for the carcinogenicity of 1,3-DCP is believed to be the induction of DNA damage, either by the parent compound or its metabolites, coupled with the production of reactive oxygen species (ROS). nih.govwho.int Research has shown that 1,3-DCP can readily interact with chromosomal material in cells. who.int Specific studies have demonstrated that exposure to 1,3-DCP generates ROS in various cell lines. nih.gov For instance, in B16F10 murine melanoma cells, 1,3-DCP induces apoptosis and the production of ROS. nih.gov Similarly, in A549 human lung adenocarcinoma cells, it inhibits cell growth and generates ROS. nih.gov In BV-2 microglia cells, 1,3-DCP stimulates inflammation and apoptosis through pathways mediated by ROS. nih.gov

1,3-DCP has demonstrated genotoxic activity across a variety of in vitro assays involving both prokaryotic and eukaryotic cells. ca.gov It is mutagenic and influences DNA repair in Escherichia coli. ca.gov In the bacterial reverse mutation (Ames) test, it induced reverse mutations in several strains of Salmonella typhimurium. nih.gov

In mammalian cell systems, 1,3-DCP has been shown to induce mutations in mouse lymphoma cells and HeLa (human) cells. ca.gov Furthermore, it causes sister chromatid exchanges (SCE) in Chinese hamster V79 and ovary (CHO) cells, as well as chromosomal aberrations in CHO cells. ca.gov This body of evidence suggests that 1,3-DCP or its metabolites can be expected to have genotoxic activity in target tissues. who.int

Interactive Table: Summary of In Vitro Genotoxicity of 1,3-Dichloro-2-propanol (B29581)

| Test System | Cell Type | Effect Observed | Result |

|---|---|---|---|

| Bacterial Reverse Mutation | Salmonella typhimurium | Gene Mutation | Positive nih.gov |

| DNA Damage Assay | Escherichia coli | DNA Damage | Positive ca.gov |

| Gene Mutation Assay | Mouse Lymphoma Cells | Gene Mutation | Positive ca.gov |

| Gene Mutation Assay | Human HeLa Cells | Gene Mutation | Positive ca.gov |

| Sister Chromatid Exchange | Chinese Hamster V79 Cells | SCE Induction | Positive ca.gov |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) Cells | SCE Induction | Positive ca.gov |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) Cells | Chromosomal Aberrations | Positive ca.gov |

The metabolic activation of 1,3-DCP is a critical step in its mechanism of toxicity, with cytochrome P450 enzymes playing a central role. nih.gov Specifically, CYP2E1 has been identified as a key enzyme mediating its toxicity. nih.gov In vitro studies with rat liver microsomes have shown that 1,3-DCP can be oxidized by cytochrome P450 to form 1,3-dichloroacetone (B141476), a reactive and mutagenic metabolite. ca.gov

Inducing CYP2E1 in rat hepatocytes with isoniazid was found to increase the toxicity of 1,3-DCP. nih.gov Conversely, inhibiting CYP2E1 with diethyldithiocarbamate (B1195824) abolished the toxicity of the dichloropropanols in hepatocyte cultures. nih.gov These findings strongly indicate that the hepatotoxicity of 1,3-DCP is mediated principally through its metabolism by CYP2E1. nih.gov

1,3-DCP has been shown to deplete cellular glutathione (B108866) (GSH), a key component of the cell's antioxidant defense system. nih.govnih.gov In cultures of rat hepatocytes, 1,3-DCP was shown to deplete glutathione, and prior depletion of cellular GSH enhanced its toxicity. nih.gov The rate and extent of this depletion were increased when CYP2E1 was induced with isoniazid, linking the metabolic activation of 1,3-DCP directly to the loss of this critical antioxidant. nih.gov The metabolite 1,3-dichloroacetone is known to be a potent depletor of reduced glutathione. ca.gov Therefore, the toxicity of 1,3-DCP is concluded to involve both the depletion of glutathione and the subsequent loss of mitochondrial function. nih.gov

In Vivo Animal Model Studies Focusing on Mechanism of Action

In vivo studies using animal models, primarily rats, have corroborated and expanded upon the mechanistic findings from in vitro research. These studies confirm that 1,3-DCP causes acute hepatic damage, evidenced by marked increases in serum aminotransferase and alkaline phosphatase, as well as significant histopathological alterations in the liver. nih.gov

A time-course study in rats revealed that these functional and histopathological changes in the liver peaked approximately 12 hours after a single oral administration and then progressively decreased. nih.gov This damage is closely linked to oxidative stress; oxidative stress indices were significantly increased at 6 hours and peaked at 12 hours. nih.gov The study also observed an increase in hepatocellular apoptosis, as indicated by a rise in TUNEL- and caspase-3-positive cells, which peaked between 12 and 24 hours. nih.gov The mechanism for this apoptosis appears to be related to oxidative stress-mediated activation of mitogen-activated protein kinases (MAPKs). nih.gov

Long-term drinking water studies in rats have shown that chronic exposure to 1,3-DCP can lead to the development of tumors in the liver, tongue, kidney, and thyroid. ca.gov A 13-week inhalation study in rats identified the liver and kidneys as primary target organs for toxicity, observing multifocal necrosis, inflammation, and other histopathological changes. nih.gov

Hepatic and Renal Effects in Experimental Animals

Studies in experimental animals have demonstrated that 1,3-Dichloro-2-propanol (1,3-DCP) induces notable hepatic and renal effects. In rats, administration of 1,3-DCP has been shown to cause acute liver damage, characterized by significant increases in serum levels of aminotransferases and alkaline phosphatase, as well as observable histopathological changes. nih.gov These effects on the liver appear to be time-dependent, with the most severe damage occurring around 12 hours after administration, followed by a gradual recovery. nih.gov The underlying mechanism for this hepatotoxicity is linked to the induction of oxidative stress. nih.gov

Subchronic inhalation exposure to 1,3-DCP in rats has also been found to target the liver and kidneys. nih.gov In these studies, researchers observed increased liver and kidney weights in both male and female rats at higher exposure concentrations. nih.gov Histopathological examinations revealed liver abnormalities such as multifocal necrosis, inflammation, pigmentation, and biliary hyperplasia. nih.gov Kidney effects included chronic nephropathy and the formation of protein casts. nih.gov Furthermore, serum biochemistry analyses showed elevated levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), which are indicators of liver damage. nih.govnih.gov

The table below summarizes the key hepatic and renal effects observed in rats exposed to 1,3-Dichloro-2-propanol.

| Organ | Observed Effects | Supporting Evidence |

| Liver | Increased serum aminotransferases and alkaline phosphatase nih.gov | Acute oral administration studies nih.gov |

| Histopathological alterations (necrosis, inflammation, etc.) nih.govnih.gov | Acute and subchronic studies nih.govnih.gov | |

| Increased liver weight nih.govnih.gov | Subchronic inhalation and oral administration studies nih.govnih.gov | |

| Oxidative stress nih.gov | Mechanistic studies nih.gov | |

| Kidney | Increased kidney weight nih.gov | Subchronic inhalation studies nih.gov |

| Chronic nephropathy and protein casts nih.gov | Histopathological examinations from subchronic studies nih.gov |

Metabolite Formation in Animal Systems (e.g., Epichlorohydrin (B41342), Dichloroacetone, Beta-Chlorolactate)

The toxicity of 1,3-Dichloro-2-propanol is believed to be mediated by its conversion into reactive metabolites within the body. acs.org Key metabolites that have been identified or proposed in animal systems include epichlorohydrin, 1,3-dichloroacetone, and beta-chlorolactate. acs.orgwho.intnih.gov

The formation of epichlorohydrin is a significant metabolic pathway. who.intnih.gov It is thought to be an intermediate that can then undergo further reactions, including conjugation with glutathione. nih.gov The presence of epichlorohydrin as a metabolite is of particular concern as it is classified as a probable human carcinogen. who.int

Another important metabolite is 1,3-dichloroacetone, which is known to be DNA-reactive and can deplete glutathione levels. nih.gov The formation of 1,3-dichloroacetone can occur through the rearrangement of the epichlorohydrin intermediate or potentially through the oxidation of 1,3-DCP by alcohol dehydrogenase. nih.gov

In studies with rats, beta-chlorolactate has been identified in the urine following oral administration of 1,3-DCP. who.intnih.gov It is proposed that this metabolite is formed through the oxidation of 3-monochloro-1,2-propanediol, which itself can be a hydrolysis product of the epichlorohydrin metabolite. nih.gov

The following table outlines the major metabolites of 1,3-Dichloro-2-propanol identified in animal systems and their proposed formation pathways.

| Metabolite | Proposed Formation Pathway | Significance |

| Epichlorohydrin | Intermediate formation from 1,3-DCP nih.gov | Probable human carcinogen who.int |

| 1,3-Dichloroacetone | Rearrangement of epichlorohydrin or oxidation of 1,3-DCP nih.gov | DNA-reactive, depletes glutathione nih.gov |

| Beta-Chlorolactate | Oxidation of 3-monochloro-1,2-propanediol (a hydrolysis product of epichlorohydrin) nih.gov | Urinary metabolite in rats who.intnih.gov |

Carcinogenicity Research in Rodent Models (Mechanistic Insights)

Long-term studies in rodents have provided evidence for the carcinogenicity of 1,3-Dichloro-2-propanol. In a two-year study where rats were administered 1,3-DCP in their drinking water, an increased incidence of several types of tumors was observed. nih.govca.gov These included tongue papillomas and carcinomas, as well as hepatocellular carcinomas in both male and female rats. nih.govca.gov Additionally, male rats showed an increase in renal tubule adenomas, and there was an increased incidence of thyroid follicular-cell adenomas or carcinomas in both sexes. nih.govca.gov It is noteworthy that tumors of the tongue and thyroid are relatively rare spontaneous neoplasms in these animals. nih.gov

The mechanistic basis for the carcinogenicity of 1,3-DCP is not fully established, but it is thought to be related to its genotoxic potential and that of its metabolites. nih.govpsu.edu Both 1,3-DCP and its metabolite, epichlorohydrin, have demonstrated genotoxic activity in various in vitro assays. nih.govca.govpsu.edu The formation of reactive oxygen species and the induction of DNA damage are considered possible mechanisms contributing to its carcinogenic effects. nih.gov The conversion of 1,3-DCP to the reactive metabolite epichlorohydrin is considered a key step in its mode of action for tumor induction. nih.govpsu.edu

The table below summarizes the tumor types observed in a 2-year rat study with 1,3-Dichloro-2-propanol.

| Organ/Tissue | Tumor Type (Benign/Malignant) | Sex Affected |

| Tongue | Squamous Cell Papilloma and Carcinoma nih.govca.gov | Male & Female |

| Liver | Hepatocellular Carcinoma nih.govca.gov | Male & Female |

| Hepatocellular Adenoma industrialchemicals.gov.au | Male & Female | |

| Kidney | Renal Tubule Adenoma nih.govca.gov | Male |

| Thyroid | Follicular-Cell Adenoma and Carcinoma nih.govca.gov | Male & Female |

Enzymatic Biotransformation in Model Organisms

The biotransformation of 1,3-Dichloro-2-propanol is a critical factor in its toxicity and is mediated by various enzymes. In mammalian systems, cytochrome P450 (CYP) enzymes, particularly the CYP2E1 isoform, are involved in the metabolism of 1,3-DCP. nih.gov Studies have shown that 1,3-DCP can induce and be metabolized by CYP2E1, leading to the formation of an aldehyde intermediate that can deplete glutathione (GSH). nih.gov

In addition to CYP enzymes, alcohol dehydrogenase may also play a role in the metabolism of 1,3-DCP by oxidizing it to 1,3-dichloroacetone. nih.gov

In bacterial systems, such as Corynebacterium sp., the biotransformation of 1,3-DCP involves a two-step enzymatic process. who.intnih.gov The first step is catalyzed by a halohydrin hydrogen-halide-lyase, which converts 1,3-DCP to epichlorohydrin. who.intnih.gov This is followed by the action of an epoxide hydrolase, which transforms epichlorohydrin into 3-chloro-1,2-propanediol. nih.gov Some of these bacterial enzymes exhibit enantioselectivity in their reactions. nih.gov

The table below details the key enzymes involved in the biotransformation of 1,3-Dichloro-2-propanol in different model organisms.

| Enzyme/Enzyme System | Model Organism | Metabolic Reaction | Resulting Metabolite(s) |

| Cytochrome P450 (CYP2E1) | Mammalian systems (e.g., rats) nih.gov | Oxidation | Aldehyde intermediate nih.gov |

| Alcohol Dehydrogenase | Mammalian systems (potential) nih.gov | Oxidation | 1,3-Dichloroacetone nih.gov |

| Halohydrin hydrogen-halide-lyase | Bacteria (Corynebacterium sp.) who.intnih.gov | Dechlorination | Epichlorohydrin who.intnih.gov |

| Epoxide Hydrolase | Bacteria (Corynebacterium sp.) who.intnih.gov | Hydrolysis of epoxide | 3-Chloro-1,2-propanediol nih.gov |

Theoretical and Computational Chemistry Studies of 1,3 Dichloro 2 Methyl 2 Propanol

Conformational Analysis and Stability Investigations

The three-dimensional structure and conformational preferences of halogenated alcohols are crucial in determining their physical and chemical properties. Computational chemistry offers powerful tools to investigate these aspects at the molecular level.

Density Functional Theory (DFT) and Ab Initio Calculations

The conformational landscape of 1,3-dichloro-2-propanol (B29581) has been investigated using high-level computational methods, including Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G** basis set, as well as Møller-Plesset perturbation theory (MP2 and MP4). nih.gov These studies are fundamental to understanding the stability of different conformers.

For 1,3-dichloro-2-propanol, calculations have shown that the molecule predominantly exists as a mixture of conformers at ambient temperatures. nih.gov The stability of these conformers is dictated by a balance of steric and electronic effects, including intramolecular hydrogen bonding between the hydroxyl group and the chlorine atoms. In the most stable structures of 1,3-dichloro-2-propanol, the non-bonded distance between a chlorine atom and the hydrogen of the hydroxyl group is calculated to be approximately 2.6-2.7 Å, indicating a significant intramolecular interaction. nih.gov

A similar approach can be applied to 1,3-dichloro-2-methyl-2-propanol. The presence of the additional methyl group is expected to introduce further steric hindrance, which would influence the relative energies of the conformers.

Prediction of Ggg Conformations

For 1,3-dichloro-2-propanol, computational studies predict the existence of a mixture of Ggg1 and Ggg conformers at room temperature. nih.gov The "Ggg" notation describes the dihedral angles around the C-C bonds. The analysis of the Raman spectra of 1,3-dichloro-2-propanol also suggests the presence of a second, higher-energy Ggg structure. nih.gov These findings highlight the complexity of the conformational landscape even in relatively small halogenated alcohols.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques to study the behavior of molecules over time, providing insights into their structural flexibility and intermolecular interactions. For halogenated propanols, these simulations can elucidate the nature of hydrogen bonding and halogen bonding, which are critical in determining the bulk properties of the substance. nih.govacs.org

Prediction of Spectroscopic Properties and Vibrational Assignments

Computational methods are instrumental in predicting and interpreting spectroscopic data. For 1,3-dichloro-2-propanol, the vibrational frequencies have been computed at the B3LYP level of theory. nih.gov These calculated frequencies, when compared with experimental infrared and Raman spectra, allow for a detailed assignment of the vibrational modes of the molecule. nih.gov

The observation of a broad and intense band around 3400 cm⁻¹ in the infrared spectra of 1,3-dichloro-2-propanol is attributed to strong intermolecular hydrogen bonding in the condensed phase. nih.gov The calculated vibrational frequencies for the low-energy structures of 1,3-dichloro-2-propanol provide a basis for understanding the key vibrational modes that would also be present in this compound, with expected shifts due to the presence of the methyl group.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in Halogenated Alcohols

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H | Stretching (H-bonded) | 3200-3600 |

| C-H (methyl) | Stretching | 2850-2960 |

| C-H (methylene) | Stretching | 2840-2930 |

| C-O | Stretching | 1000-1260 |

| C-Cl | Stretching | 600-800 |

Note: This table provides general frequency ranges. Specific values for this compound would require dedicated computational studies.

Reaction Mechanism Predictions and Structure-Reactivity Relationship Modeling

The reactivity of halogenated alcohols is a key area of study, and computational chemistry can predict reaction pathways and explain structure-reactivity relationships. The reactions of alcohols often involve the substitution of the hydroxyl (-OH) group. chemistrywithdrsantosh.comopenochem.org

For a tertiary alcohol like this compound, reactions with hydrogen halides are expected to proceed through an S(_N)1 mechanism. libretexts.orglibretexts.org This mechanism involves the formation of a tertiary carbocation intermediate after the protonation of the hydroxyl group and subsequent loss of a water molecule. libretexts.orglibretexts.org The stability of this tertiary carbocation makes the S(_N)1 pathway favorable.

The general steps for an S(_N)1 reaction of a tertiary alcohol with a hydrogen halide (HX) are:

Protonation of the hydroxyl group by the acid (HX).

Loss of a water molecule to form a stable tertiary carbocation.

Nucleophilic attack of the halide ion (X⁻) on the carbocation.

Alternatively, dehydration of tertiary alcohols can occur, leading to the formation of an alkene, typically following an E1 mechanism. libretexts.org

The structure of the alcohol, including the presence of electron-withdrawing halogen atoms, will influence the rate and outcome of these reactions. The electron-withdrawing nature of the chlorine atoms can affect the stability of the carbocation intermediate and the acidity of the alcohol. openochem.org

Emerging Research Areas and Future Directions for 1,3 Dichloro 2 Methyl 2 Propanol Chemistry

Development of Novel and Highly Selective Catalytic Systems

The development of catalytic systems is crucial for the efficient and selective synthesis and transformation of chemical compounds. For 1,3-Dichloro-2-methyl-2-propanol, this remains a key area for future investigation. While specific catalytic systems for this compound are not yet detailed in current research, studies on the related 1,3-Dichloro-2-propanol (B29581) offer insights into potential catalytic pathways.

For instance, 1,3-DCP can be synthesized through the reaction of hydrochloric acid with epichlorohydrin (B41342). google.com Furthermore, processes have been developed for the production of 1,3-DCP from 1,3-dichloroacetone (B141476) using isopropanol (B130326) and an aluminum isopropoxide catalyst, demonstrating high selectivity under mild conditions. google.com Another catalytic application involves the use of biocatalysts, such as whole cells of recombinant Escherichia coli, for the biotransformation of 1,3-DCP to epichlorohydrin. sigmaaldrich.com Additionally, sodium ethoxide has been used as a catalyst for the cyclization of 1,3-DCP with di(poly)-N-tosylamides to synthesize hydroxyl-N-tosylcyclams. sigmaaldrich.com

Future research on this compound would likely explore similar catalytic strategies, including:

Biocatalysis: Investigating the use of specific enzymes or whole-cell systems for stereoselective transformations of this compound.

Homogeneous and Heterogeneous Catalysis: Developing metal-based or organocatalysts for reactions such as dehalogenation, oxidation, or etherification, aiming for high yield and selectivity.

Integration into Advanced Materials Science Research (e.g., Non-Isocyanate Polyurethanes)

The integration of novel chlorinated alcohols into advanced materials is a promising field. One significant area of interest is the development of non-isocyanate polyurethanes (NIPUs), which offer a more environmentally friendly alternative to traditional polyurethanes by avoiding the use of toxic isocyanates. rsc.org The synthesis of NIPUs often involves the reaction of cyclic carbonates with amines. rsc.orgisjaee.com

Currently, there is no direct published research linking this compound to the synthesis of NIPUs. However, its structure suggests it could potentially serve as a precursor to a cyclic carbonate, which could then be used in NIPU production. It is worth noting that the related compound, 1,3-DCP, has been detected in emissions from polyurethane carpet cushions as a thermal degradation product of the flame retardant tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP). ca.gov This indicates a connection between dichlorinated propanol (B110389) structures and polyurethane materials, albeit not in a synthetic context.

Future research could focus on:

Synthesis of Novel Monomers: Exploring the conversion of this compound into functionalized monomers suitable for polymerization.

Polymer Development: Incorporating these novel monomers into polymer backbones to create materials with unique properties, such as enhanced flame retardancy or chemical resistance.

Strategies for Environmental Remediation and Decontamination

With the use of chlorinated compounds in various industrial processes, the development of effective environmental remediation strategies is paramount. For this compound, this represents a critical area for future research. While specific remediation techniques for this compound have not been documented, studies on 1,3-DCP provide a valuable starting point.

Research has shown that certain microorganisms can biodegrade 1,3-DCP. For example, bacterial strains like Agrobacterium radiobacter can utilize 1,3-DCP as a sole carbon source. nih.gov The metabolic pathway in bacteria may involve a two-step enzymatic process with halohydrin hydrogen-halide-lyase and epoxide hydrolase, leading to the formation of metabolites like epichlorohydrin and glycidol. nih.gov Additionally, photocatalytic oxidation using a TiO2 catalyst has been studied as a method for the degradation of 1,3-DCP in water. researchgate.net

Future research on the environmental fate and remediation of this compound should investigate:

Biodegradation Pathways: Identifying and isolating microorganisms capable of degrading this compound and elucidating the metabolic pathways involved.

Advanced Oxidation Processes: Evaluating the effectiveness of methods such as ozonation, Fenton reactions, and photocatalysis for the complete mineralization of the compound.

Sorption and Sequestration: Studying the potential for various sorbent materials to remove this compound from contaminated water and soil.

Advanced Analytical Method Development for Trace Analysis in Complex Matrices

The ability to detect and quantify chemical compounds at trace levels in complex matrices such as food, water, and biological tissues is essential for monitoring and risk assessment. For this compound, robust analytical methods will need to be developed as research into its applications and environmental presence grows.

The analysis of the related compound, 1,3-DCP, has been well-documented and offers a template for developing methods for its methylated analogue. Trace analysis of 1,3-DCP can be challenging due to its volatility. nih.gov Common techniques involve gas chromatography-mass spectrometry (GC-MS). nih.gov To improve sensitivity and selectivity, various sample preparation and derivatization methods have been employed. These include:

Headspace Analysis: Automated headspace sampling coupled with GC-MS provides a rapid and sensitive method for detecting 1,3-DCP. google.com

Solid-Phase Microextraction (SPME): Headspace SPME with on-fiber derivatization has been successfully used for the analysis of 1,3-DCP in complex matrices like soy sauce. nih.gov

Derivatization: The use of derivatizing agents like heptafluorobutyrate can enhance the analysis of chloropropanols by GC-MS. psu.edu

Future analytical method development for this compound will likely adapt and optimize these existing techniques.

Table 1: Overview of Analytical Techniques for the Related Compound 1,3-Dichloro-2-propanol

| Analytical Technique | Matrix | Key Features | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | River Water | Rapid and sensitive method with a quantification limit of 0.1 µg/L. nih.gov | nih.gov |

| Headspace Derivatization Solid-Phase Microextraction GC-MS | Soy Sauce | Simple, fast, and accurate for trace analysis. nih.gov | nih.gov |

| Automated Headspace Sampling GC-MS | General | Rapid, sensitive, and requires little sample preparation. google.com | google.com |

| GC-MS with Heptafluorobutyrate Derivatization | General | Allows for simultaneous analysis of multiple chloropropanols. psu.edu | psu.edu |

Deeper Understanding of Biochemical Interactions in Non-Human Systems

Understanding the biochemical interactions of a compound is fundamental to assessing its potential biological activity and environmental impact. For this compound, this is a largely unexplored area. However, extensive toxicological data on 1,3-DCP in non-human systems provides a framework for future studies.

In-vitro studies have shown that 1,3-DCP is mutagenic in various strains of Salmonella typhimurium and in Escherichia coli. nih.gov It has also been shown to induce sister chromatid exchange in Chinese hamster V79 cells and cause malignant transformation of mouse fibroblasts. ca.govnih.gov In-vivo studies in Drosophila melanogaster did not show an effect on the induction of wing spots. nih.gov The metabolism of 1,3-DCP in mammals is not fully elucidated but is thought to be similar to the pathway in bacteria, potentially forming reactive intermediates like epichlorohydrin. nih.gov In rats, oral administration of 1,3-DCP led to the detection of β-chlorolactate in the urine. nih.gov

Table 2: Summary of Genotoxicity Data for the Related Compound 1,3-Dichloro-2-propanol in Non-Human Systems

| Test System | Endpoint | Result | Reference |

|---|---|---|---|

| Salmonella typhimurium (Ames test) | Reverse Mutation | Positive | nih.gov |

| Escherichia coli | Mutation and DNA Repair | Positive | nih.gov |

| Chinese Hamster V79 Cells | Sister Chromatid Exchange | Positive | nih.gov |

| Mouse Fibroblasts | Malignant Transformation | Positive | ca.govnih.gov |

| Drosophila melanogaster | Wing Spot Induction (Somatic Mutation) | Negative | nih.gov |

Future research on this compound should aim to:

Conduct a full battery of genotoxicity assays to determine its mutagenic and clastogenic potential.

Investigate its metabolic pathways in various non-human systems, including mammals, fish, and microorganisms, to identify key metabolites and understand the mechanisms of detoxification or bioactivation.

Perform ecotoxicological studies to assess its potential impact on different trophic levels in aquatic and terrestrial ecosystems.

Q & A

Q. What are the established synthetic routes for 1,3-Dichloro-2-methyl-2-propanol, and what kinetic parameters should be considered in reactor design?

The primary synthesis route involves the chlorination of glycerol with hydrochloric acid. A semi-batch reactor design optimized via Aspen Plus simulations demonstrates that reaction kinetics are influenced by temperature, HCl concentration, and catalyst presence. Tesser et al. (2007) reported a reaction scheme where glycerol undergoes sequential chlorination to yield the target compound. Key kinetic parameters include activation energy (derived from Arrhenius plots) and mass transfer coefficients, which must be calibrated to avoid side reactions like over-chlorination. Reactor design should prioritize controlled reagent addition and temperature gradients to maximize yield .

Q. Which analytical methods are recommended for detecting trace levels of this compound in aqueous matrices?

Headspace solid-phase microextraction (SPME) combined with on-fiber derivatization and gas chromatography-mass spectrometry (GC-MS) is the gold standard for trace analysis. Optimized parameters include:

- Fiber type : Polydimethylsiloxane/divinylbenzene (PDMS/DVB) for high-affinity adsorption.

- Derivatization : Use of bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance volatility.

- Extraction time : 30–45 minutes at 60°C for equilibrium.

Certified reference materials (e.g., TraceCERT® standards) validated for GC-MS ensure quantification accuracy in complex matrices like treated paper or wastewater .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Critical precautions include:

- Ventilation : Use fume hoods to prevent inhalation of vapors, which can form explosive mixtures with air.

- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles.

- First aid : Immediate skin washing with soap/water and eye rinsing for 15+ minutes. Avoid inducing vomiting if ingested; seek medical attention .

Advanced Research Questions

Q. How can researchers optimize Solid-Phase Microextraction (SPME) conditions for improved recovery of this compound in complex matrices?

Optimization involves:

- Fiber selection : Carboxen/PDMS fibers for polar chlorinated compounds.

- pH adjustment : Acidic conditions (pH 2–3) to protonate hydroxyl groups and enhance extraction efficiency.

- Salt addition : Sodium chloride (20% w/v) to reduce analyte solubility via salting-out effects.

- Derivatization timing : Pre-incubation with BSTFA before extraction minimizes competitive adsorption from matrix interferents .

Q. What strategies resolve contradictions in reported kinetic data for the chlorination of glycerol to this compound?

Discrepancies in kinetic data (e.g., rate constants) often arise from differences in:

- Reagent purity : Trace water in HCl can hydrolyze intermediates, altering pathway dominance.